1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by a pyrazole ring substituted with a 3-methylphenylmethyl group and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methylbenzyl bromide with hydrazine hydrate to form 1-(3-methylphenyl)methyl-1H-pyrazole. This intermediate is then oxidized using reagents such as phosphorus oxychloride to introduce the aldehyde group at the 4-position, yielding the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-methanol.
Substitution: Various N-alkylated pyrazole derivatives.
Scientific Research Applications
1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pyrazole-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and stability .
Comparison with Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the 3-methylphenylmethyl group.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness: 1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 3-methylphenylmethyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13-14/h2-6,8-9H,7H2,1H3 |
InChI Key |
WXNTYWZJBMFJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)C=O |
Origin of Product |
United States |
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